REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([N:11]1[CH2:16][CH2:15][C:14]2[S:17][CH:18]=[CH:19][C:13]=2[CH2:12]1)[C:9]#[N:10].C(=O)([O-])[O-:21].[K+].[K+].CS(C)=O.OO.Cl>O.CO>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([N:11]1[CH2:16][CH2:15][C:14]2[S:17][CH:18]=[CH:19][C:13]=2[CH2:12]1)[C:9]([NH2:10])=[O:21] |f:1.2.3|
|
Name
|
|
Quantity
|
713 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(C#N)N1CC2=C(CC1)SC=C2
|
Name
|
|
Quantity
|
3.505 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
263 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
382 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
213 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10.7 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
was maintained at this temperature for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was brought to 20-30° C
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with a 1:1 methanol
|
Type
|
CUSTOM
|
Details
|
The isolated solid was dried in a vacuum oven at 75-80° C. for a period of 12 hours
|
Duration
|
12 h
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)C(C(=O)N)N1CC2=C(CC1)SC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([N:11]1[CH2:16][CH2:15][C:14]2[S:17][CH:18]=[CH:19][C:13]=2[CH2:12]1)[C:9]#[N:10].C(=O)([O-])[O-:21].[K+].[K+].CS(C)=O.OO.Cl>O.CO>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([N:11]1[CH2:16][CH2:15][C:14]2[S:17][CH:18]=[CH:19][C:13]=2[CH2:12]1)[C:9]([NH2:10])=[O:21] |f:1.2.3|
|
Name
|
|
Quantity
|
713 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(C#N)N1CC2=C(CC1)SC=C2
|
Name
|
|
Quantity
|
3.505 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
263 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
382 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
213 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10.7 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
was maintained at this temperature for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was brought to 20-30° C
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with a 1:1 methanol
|
Type
|
CUSTOM
|
Details
|
The isolated solid was dried in a vacuum oven at 75-80° C. for a period of 12 hours
|
Duration
|
12 h
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)C(C(=O)N)N1CC2=C(CC1)SC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([N:11]1[CH2:16][CH2:15][C:14]2[S:17][CH:18]=[CH:19][C:13]=2[CH2:12]1)[C:9]#[N:10].C(=O)([O-])[O-:21].[K+].[K+].CS(C)=O.OO.Cl>O.CO>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([N:11]1[CH2:16][CH2:15][C:14]2[S:17][CH:18]=[CH:19][C:13]=2[CH2:12]1)[C:9]([NH2:10])=[O:21] |f:1.2.3|
|
Name
|
|
Quantity
|
713 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(C#N)N1CC2=C(CC1)SC=C2
|
Name
|
|
Quantity
|
3.505 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
263 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
382 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
213 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10.7 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
was maintained at this temperature for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was brought to 20-30° C
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with a 1:1 methanol
|
Type
|
CUSTOM
|
Details
|
The isolated solid was dried in a vacuum oven at 75-80° C. for a period of 12 hours
|
Duration
|
12 h
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)C(C(=O)N)N1CC2=C(CC1)SC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |